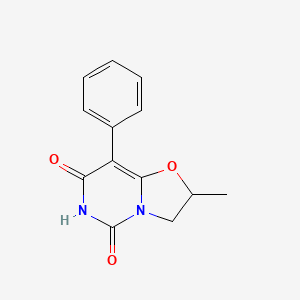
2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with an α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxazole or pyrimidine oxides.
Reduction: Formation of reduced oxazole or pyrimidine derivatives.
Substitution: Formation of substituted oxazole or pyrimidine derivatives.
Scientific Research Applications
2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-methyl-8-phenyl-2H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrazole ring instead of an oxazole ring.
2-methyl-8-phenyl-2H-triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional triazole rings, leading to different biological activities.
Uniqueness
2-methyl-8-phenyl-2H-oxazolo[3,2-c]pyrimidine-5,7(3H,6H)-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused oxazole and pyrimidine rings provide a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
CAS No. |
30345-98-3 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-methyl-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-15-12(18-8)10(11(16)14-13(15)17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,17) |
InChI Key |
PJIVGCHPSLPUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C(=O)NC2=O)C3=CC=CC=C3)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


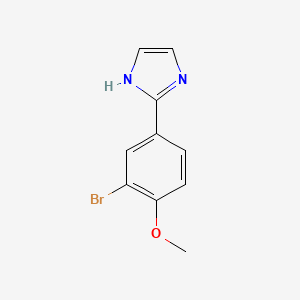
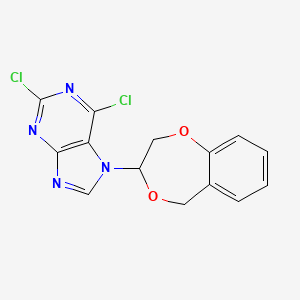
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
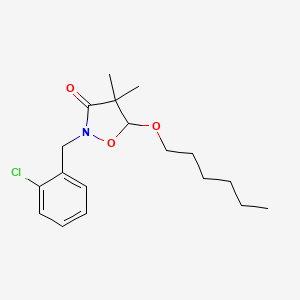
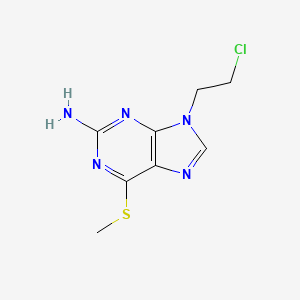

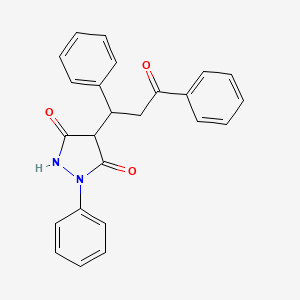
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
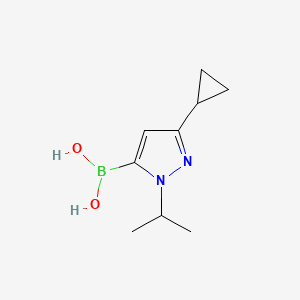
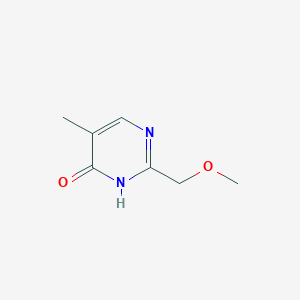

![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
